2-(3-Methyl-4-nitrophenyl)acetic acid
Overview
Description
2-(3-Methyl-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 3-methyl-4-nitrophenyl group. This compound is known for its yellow color and solid form at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process introduces a nitro group (-NO2) to the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature to prevent over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2-(3-Methyl-4-aminophenyl)acetic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-Methyl-4-nitrophenyl)acetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by inhibiting specific enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure but lacks the methyl group at the 3-position.
2-Methyl-3-nitrophenylacetic acid: Similar structure but with different positioning of the nitro and methyl groups.
2-(4-Nitrophenyl)acetic acid: Similar structure but with the nitro group at the 4-position
Uniqueness
2-(3-Methyl-4-nitrophenyl)acetic acid is unique due to the specific positioning of the methyl and nitro groups on the aromatic ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOXESWWGUDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444331 | |
Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143665-37-6 | |
Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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